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molecular formula C8H10BrNOS B8349203 (3-bromo-6,7-dihydro-4H-thieno[3,2-c]pyran-4-yl)methanamine CAS No. 1310427-47-4

(3-bromo-6,7-dihydro-4H-thieno[3,2-c]pyran-4-yl)methanamine

Cat. No. B8349203
M. Wt: 248.14 g/mol
InChI Key: NQSCGFNDMBODNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08710245B2

Procedure details

The title compound was synthesized from 2-(4-bromothiophen-2-yl)ethanol and amino-acetaldehyde dimethylacetal according to General Procedure A.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([CH2:7][CH2:8][OH:9])[S:5][CH:6]=1.CO[CH:12](OC)[CH2:13][NH2:14]>>[Br:1][C:2]1[C:3]2[CH:12]([CH2:13][NH2:14])[O:9][CH2:8][CH2:7][C:4]=2[S:5][CH:6]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=C(SC1)CCO
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(CN)OC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrC1=CSC2=C1C(OCC2)CN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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